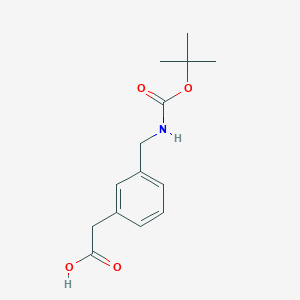

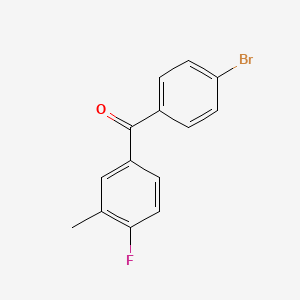

4-Bromo-4'-fluoro-3'-methylbenzophenone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Bromo-4'-fluoro-3'-methylbenzophenone (4-BFMBP) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a halogenated aromatic ketone with a molecular weight of 274.1 g/mol. It has been used in a variety of fields, including biochemistry, pharmacology, and drug discovery. The main focus of

科学研究应用

Photoreduction Studies

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in the study of photoreduction processes. In one study, solutions of the compound were exposed to UV light at 350 nm for varying intervals, and the resulting substituted benzopinacol was analyzed . This research contributes to our understanding of photochemical reactions.

Synthesis of Substituted Benzophenones

This compound can be synthesized via the Friedel-Crafts method using benzoyl chloride and an excess of bromobenzene. The product yield was 54.3% after vacuum distillation and recrystallization in 100% ethanol . This method provides a practical approach to producing substituted benzophenones for various applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in studies concerning the influence of fluorine on nuclear magnetic resonance (NMR) spectra. Three types of NMR analyses were performed: 1HNMR, 13CNMR, and 9FNMR . These studies help in understanding the impact of fluorine substitution on the NMR spectra of benzophenones.

Proteomics Research

This compound is also used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. The use of 4-Bromo-4’-fluoro-3’-methylbenzophenone in this field indicates its potential role in protein analysis and characterization.

Photophysics Research

4-Bromo-4’-fluoro-3’-methylbenzophenone has been used in photophysics research, specifically in “quantitative UV” studies. Two solvents, EPA and methylcyclohexane (MCH), were used in these studies . This research contributes to our understanding of the photophysical properties of benzophenones.

Synthesis of Benzopinacols

The compound has been used in the synthesis of benzopinacols through a photoreduction process . Benzopinacols are important in organic chemistry as they are used in the synthesis of various organic compounds.

属性

IUPAC Name |

(4-bromophenyl)-(4-fluoro-3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrFO/c1-9-8-11(4-7-13(9)16)14(17)10-2-5-12(15)6-3-10/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKVAPOPRAJIWKO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373678 |

Source

|

| Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

844879-20-5 |

Source

|

| Record name | 4-Bromo-4'-fluoro-3'-methylbenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

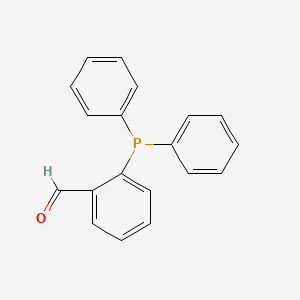

![6-bromo-3-methyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B1302533.png)